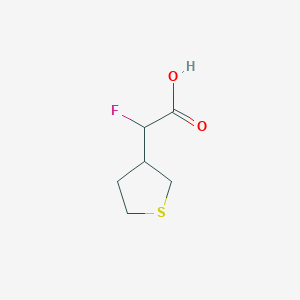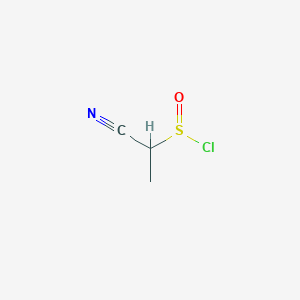![molecular formula C9H19NO2 B13164395 1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol](/img/structure/B13164395.png)
1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol is a chemical compound with the molecular formula C9H19NO2 It is characterized by the presence of an oxane ring substituted with an aminomethyl group and a propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol typically involves the reaction of oxane derivatives with aminomethyl and propanol groups under controlled conditions. One common method involves the use of oxane-4-carboxylic acid, which is first converted to its corresponding oxane-4-yl chloride. This intermediate is then reacted with aminomethyl and propanol groups in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxane ring to more saturated derivatives.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include oxane-4-carboxylic acid derivatives, reduced oxane compounds, and substituted aminomethyl derivatives .
Applications De Recherche Scientifique
1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The oxane ring provides structural stability and can interact with hydrophobic regions of proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(Aminomethyl)oxan-4-yl]piperidin-4-ol: This compound has a piperidine ring instead of a propanol group.
1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol: This compound features a cyclobutane ring in place of the propanol group
Uniqueness
1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
1-[4-(aminomethyl)oxan-4-yl]propan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-2-8(11)9(7-10)3-5-12-6-4-9/h8,11H,2-7,10H2,1H3 |
Clé InChI |
CKGREJRKSWZZQV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1(CCOCC1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


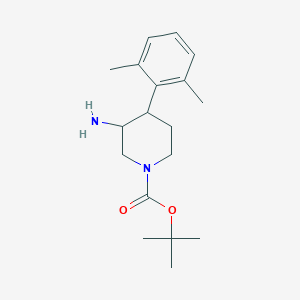
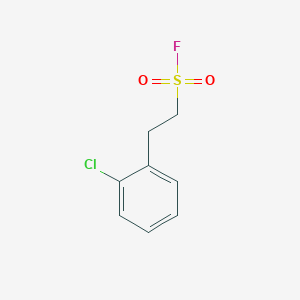
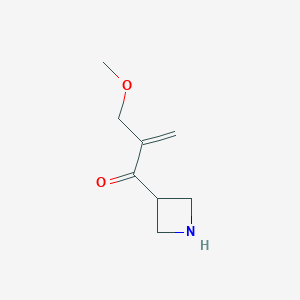
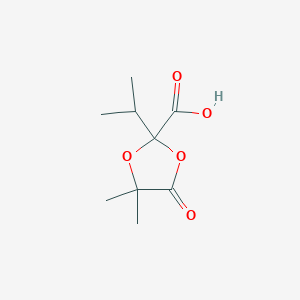
![Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13164352.png)
![3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)
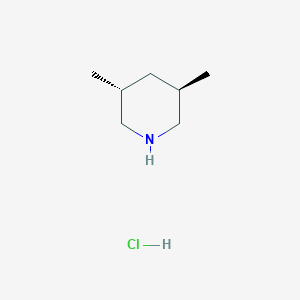



![5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13164391.png)

